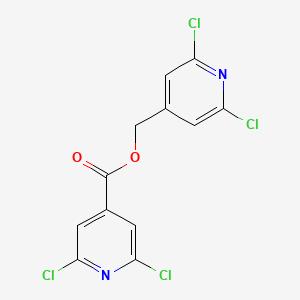

(2,6-Dichloropyridin-4-yl)methyl 2,6-dichloropyridine-4-carboxylate

Übersicht

Beschreibung

“(2,6-Dichloropyridin-4-yl)methyl 2,6-dichloropyridine-4-carboxylate” is used as a pharmaceutical intermediate . This compound was originally part of the Alfa Aesar product portfolio .

Synthesis Analysis

A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C7H5Cl2NO2 . The InChI code is 1S/C6H4Cl2N2O2/c1-12-5(11)3-2-4(7)10-6(8)9-3/h2H,1H3 .

Chemical Reactions Analysis

The compound undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .

Physical And Chemical Properties Analysis

The compound is sparingly soluble (0.13 g/L at 25°C) . It is a white to pale brown solid . The melting point is between 80°C to 84°C .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

- The compound has been utilized in chemical synthesis processes. For example, 2,6-Dichloropyridine-4-carboxylic acid, a related compound, is converted by catalytic reduction with nickel in an alkaline medium into pyridine-carboxylic acid. If the catalytic reduction is carried out in glacial acetic acid with a platinum catalyst, piperidine-4-carboxylic acid is formed (Wibaut, 2010).

Polymer Science

- In the field of polymer science, 2,6-Bis(4-aminophenoxy)pyridine, which is prepared from 2,6-dichloropyridine, has been used to synthesize novel thermally stable poly(ether imide ester)s. These polymers were characterized and their physical and thermal properties studied, highlighting the role of dichloropyridine derivatives in advanced material synthesis (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Spin-Crossover Studies

- In the context of spin-crossover studies, 2,6-di(pyrazol-1-yl)pyridine derivatives bearing dithiolane or carboxylic acid tether groups, including those related to the (2,6-Dichloropyridin-4-yl)methyl 2,6-dichloropyridine-4-carboxylate, have been synthesized. These complexes exhibit gradual thermal spin-crossover in the solid state, important for understanding magnetic properties in materials science (Capel Berdiell et al., 2021).

Medicinal Chemistry

- In medicinal chemistry, derivatives of dichloropyridines, such as 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, have been synthesized for their potential use as dopamine and serotonin receptors antagonists. This showcases the application of dichloropyridine compounds in drug discovery (Hirokawa, Horikawa, & Kato, 2000).

Material Science

- Dichloropyridine derivatives have been used in material science, for example, in the self-assembly formation of lanthanide luminescent supramolecular metallogels. These compounds show potential in developing materials with unique optical properties (McCarney et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2,6-dichloropyridin-4-yl)methyl 2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4N2O2/c13-8-1-6(2-9(14)17-8)5-20-12(19)7-3-10(15)18-11(16)4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWPEWPXWHWXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)COC(=O)C2=CC(=NC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384037 | |

| Record name | (2,6-dichloropyridin-4-yl)methyl 2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dichloropyridin-4-yl)methyl 2,6-dichloropyridine-4-carboxylate | |

CAS RN |

261622-79-1 | |

| Record name | (2,6-dichloropyridin-4-yl)methyl 2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

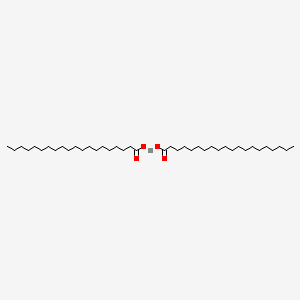

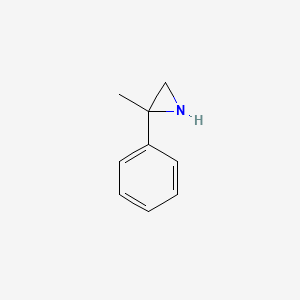

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)